1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group at the triazolo ring and a piperazine moiety linked to a 3,4-dimethoxybenzenesulfonyl group. The triazolopyridazine scaffold is commonly associated with kinase or bromodomain inhibition, as seen in related compounds like AZD5153 (a BRD4 inhibitor) . The sulfonyl group may enhance binding interactions or metabolic stability compared to other substituents.
Properties
IUPAC Name |
6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-13-19-20-17-6-7-18(21-24(13)17)22-8-10-23(11-9-22)29(25,26)14-4-5-15(27-2)16(12-14)28-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRQZVLBKXDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase 1 (PARP-1) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. PARP-1 is involved in DNA repair and programmed cell death.
Mode of Action
The compound interacts with its targets, EGFR and PARP-1, by inhibiting their activities. This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and DNA repair.
Biochemical Pathways
The inhibition of EGFR and PARP-1 affects multiple biochemical pathways. EGFR inhibition can disrupt cell signaling pathways involved in cell proliferation and survival. The inhibition of PARP-1 can impair the DNA repair pathway, leading to the accumulation of DNA damage and triggering apoptosis, or programmed cell death.
Biological Activity
1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, identified by its CAS number 1021119-75-4, is a synthetic compound with potential pharmacological applications. Its complex structure includes a piperazine core and a triazolo-pyridazine moiety, which are known to influence biological activity. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The structural components include a sulfonyl group derived from 3,4-dimethoxybenzene, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1021119-75-4 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity against specific targets such as:
- Serotonin Receptors : Modifications in the sulfonamide moiety can enhance binding affinity towards serotonin receptor subtypes (5-HT2A and 5-HT2C) .
- Oxidative Phosphorylation Inhibition : Similar compounds have been identified as inhibitors of oxidative phosphorylation (OXPHOS), suggesting potential anticancer properties .
Anticancer Potential
Recent studies have highlighted the potential of related compounds as OXPHOS inhibitors, showing significant cytotoxicity in cancer cell lines. For instance, compounds structurally related to the target compound exhibited IC50 values in the nanomolar range against pancreatic cancer cells .
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of related triazole derivatives reported that certain analogs demonstrated effective inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.31 µM to 9.47 µM .
- In Vivo Studies : In animal models, compounds with similar structural features were administered to evaluate their therapeutic efficacy against tumors. Results indicated significant tumor reduction without severe side effects, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the piperazine and sulfonamide groups can significantly affect biological potency. For example:
- Piperazine Substituents : Variations in the substituents on the piperazine ring have been shown to alter binding affinity and selectivity towards biological targets.
- Sulfonamide Modifications : The presence of a sulfonamide group is critical for maintaining potency; analogs lacking this moiety often exhibit diminished activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Triazolo Ring
The 3-methyl group on the triazolo ring distinguishes this compound from analogs with alternative substituents:
- Methoxy (AZD5153): AZD5153, a BRD4 inhibitor, features a 3-methoxy group. AZD5153 exhibits sub-nanomolar BRD4 inhibition (IC₅₀ = 0.02 nM) and potent tumor growth suppression in vivo .
- Trifluoromethyl (Vitas-M STK651245) : A trifluoromethyl group increases lipophilicity and metabolic resistance, which may improve bioavailability but reduce solubility .
Key Insight : The 3-methyl group in the target compound balances moderate lipophilicity and steric effects, which may optimize cellular permeability without compromising solubility.
Piperazine-Linked Substituents
The 3,4-dimethoxybenzenesulfonyl group is a critical structural divergence:
- Phenoxyethyl-piperazine (AZD5153): AZD5153’s phenoxyethyl-piperazine substituent enables bivalent binding to BRD4, doubling potency compared to monovalent inhibitors .
- Indole ethylamine (Enamine Z1220635364) : Indole-based substituents enhance π-π stacking with hydrophobic regions of bromodomains but may reduce solubility .
- Sulfonyl vs.
Key Insight : The 3,4-dimethoxybenzenesulfonyl group likely enhances target engagement via polar interactions while maintaining moderate solubility.
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s sulfonyl group may confer better aqueous solubility than lipophilic analogs like Enamine Z1220635364. However, AZD5153’s optimized phenoxyethyl-piperazine structure achieves high solubility and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
